molecular formula C18H31B B1589228 (S)-Alpine borane CAS No. 42371-63-1

(S)-Alpine borane

Cat. No.: B1589228
CAS No.: 42371-63-1
M. Wt: 258.3 g/mol
InChI Key: VCDGSBJCRYTLNU-NYCFMAHJSA-N
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Description

(S)-Alpine borane is a chiral reducing agent synthesized from (-)-α-pinene via hydroboration. It is commonly represented as B(C6F5)3 and is part of the family of triarylboranes . These compounds exhibit strong Lewis acidity due to the electronegative fluorinated ligands attached to the boron center. The boron atom in this compound has a vacant p-orbital, making it an effective Lewis acid that readily accepts electrons from donor molecules .


Synthesis Analysis

The synthesis of this compound involves the hydroboration of (-)-α-pinene . This process introduces the boron atom into the pinene framework, resulting in the formation of the chiral reducing agent .


Molecular Structure Analysis

This compound has a polyhedral structure with three fluorinated phenyl groups attached to the central boron atom. The arrangement of these ligands around boron contributes to its strong Lewis acidity and reactivity .


Chemical Reactions Analysis

This compound acts as a Lewis acid catalyst in various chemical transformations. It can participate in reactions such as hydride abstraction, dehydrogenation, racemization, functionalization, and C–N bond cleavage. Its unique reactivity makes it a valuable tool in organic synthesis .


Physical and Chemical Properties Analysis

  • Color and Reactivity : It is diamagnetic, colorless, and reactive. Some forms are pyrophoric and require special handling .

Scientific Research Applications

  • Asymmetric Reductions of Acetylenic Ketones :

    • (S)-Alpine borane exhibits high stereoselectivity in the asymmetric reduction of hindered α,β-acetylenic ketones, as demonstrated by the synthesis of propargylic alcohols with very high enantiomeric excess using B-chlorodiisopinocampheylborane, a related reagent (Ramachandran, Teodorović, Rangaishenvi, & Brown, 1992).
  • Stereoselective Synthesis of Chirally Deuterated Compounds :

    • Chirally deuterated (S)-D-(6-(2)H(1))glucose was synthesized using this compound, highlighting its utility in the stereoselective synthesis of complex molecules (Xu & Price, 2004).
    • In another study, this compound was used for the stereocontrolled synthesis of 22-hydroxy-23-acetylenic steroids, an essential step in steroid side chain construction (Midland & Kwon, 1984).
  • Structure-Reactivity Studies in Organic Reactions :

    • A study examined the structure-reactivity relationships in the reductions of d-benzaldehydes by this compound, providing insights into the mechanism of stereoselective reductions (Zhu, Reyes, & Meyer, 2009).
  • Synthesis of Optically Active Compounds :

    • The synthesis of optically active α-silyl-substituted α-hydroxyacetic acids was achieved using this compound, demonstrating its utility in asymmetric reductions (Bolm, Saladin, Classen, Kas’yan, Veri, & Raabe, 2005).
  • Versatile Applications in Asymmetric Syntheses :

    • Alpine borane and related α-pinene-based borane reagents have been identified as versatile agents for various asymmetric syntheses, including reductions and allyl- and crotylboration reactions (Brown & Ramachandran, 1995).

Mechanism of Action

Target of Action

The primary target of (S)-Alpine borane is alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond . This compound interacts with these alkenes to initiate a series of chemical reactions .

Mode of Action

This compound interacts with its targets, the alkenes, through a process known as hydroboration-oxidation . In this process, the borane molecule acts as a Lewis acid, accepting two electrons in its empty p orbital from an alkene that is electron rich . This process allows boron to have an electron octet . The boron adds to the less substituted carbon of the alkene, which then places the hydrogen on the more substituted carbon . Both, the boron and the hydrogen add simultaneously on the same face of the double bond (syn addition) .

Biochemical Pathways

The hydroboration-oxidation process initiated by this compound affects the biochemical pathways involved in the production of alcohols . The reaction proceeds in an Anti-Markovnikov manner, where the hydrogen attaches to the more substituted carbon and the boron attaches to the least substituted carbon in the alkene double bond . This process leads to the production of alcohols .

Pharmacokinetics

Boron-containing compounds have unique characteristics that make them appealing in medicinal chemistry . At physiological pH, boron has a vacant p orbital in its stable, neutral sp2 hybridized form that can readily accept an electron pair . This makes boron very electrophilic, allowing it to act as a Lewis acid and convert to an anionic sp3 hybridized form upon accepting an electron pair . This quality makes boron attractive to use in drug candidates as it can form coordinated covalent bonds through nucleophilic occupation of its empty p orbital .

Result of Action

The result of the action of this compound is the production of alcohols from alkenes . This is achieved through the hydroboration-oxidation process, where the boron in this compound attaches to the least substituted carbon in the alkene double bond, leading to the formation of alcohols .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the electrophilicity of boron and thus its ability to act as a Lewis acid . Additionally, the presence of other substances, such as other chemicals or pollutants, could potentially interact with this compound and affect its stability and efficacy .

Safety and Hazards

  • Safety Precautions : Keep away from heat, sources of ignition, and moisture .

Future Directions

Research on boron-based Lewis acid catalysis continues to evolve. (S)-Alpine borane and other halogenated triarylboranes hold promise as efficient catalysts for various chemical transformations. Their tunable acidity and structural complexity make them valuable tools for the semiconductor industry, doping agents, and optical materials .

Properties

IUPAC Name

9-[(1S,2R,3S,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-9-borabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31B/c1-12-16-10-13(18(16,2)3)11-17(12)19-14-6-4-7-15(19)9-5-8-14/h12-17H,4-11H2,1-3H3/t12-,13+,14?,15?,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDGSBJCRYTLNU-NYCFMAHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(C2CCCC1CCC2)[C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447356
Record name B-isopinocampheyl-9-borabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42371-63-1
Record name B-isopinocampheyl-9-borabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-Alpine-Boraneâ?¢ Alpine-Borane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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